molecular formula C14H17NO3 B183579 ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate CAS No. 152712-44-2

ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate

Cat. No.: B183579
CAS No.: 152712-44-2
M. Wt: 247.29 g/mol
InChI Key: NGXHDIFRFPQYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate typically involves the reaction of ethyl acetoacetate with 3,4-dihydroquinoline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline-2,3-dione derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate. For instance, derivatives of quinoline and its analogs have demonstrated selective cytotoxicity against various cancer cell lines. A study indicated that compounds with similar scaffolds exhibited IC50 values in the micromolar range against colorectal and breast cancer cell lines, suggesting that this compound could possess similar anticancer properties due to its structural similarities .

Antimicrobial Properties

Compounds containing the dihydroquinoline moiety have shown promising results in antimicrobial assays. Research has indicated that certain derivatives exhibit significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that this compound may also contribute to the development of new antimicrobial agents .

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for further modifications that can lead to the development of novel compounds with enhanced biological activities. The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions .

Drug Development

The compound's ability to act as a precursor for more complex molecules makes it a valuable asset in drug discovery programs. Its derivatives can be optimized for improved efficacy and reduced toxicity through structure-activity relationship (SAR) studies.

Case Studies

Study ReferenceFocusFindings
Anticancer ActivityIdentified selective anticancer properties with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines.
Antimicrobial ActivityDemonstrated significant antibacterial activity against Mycobacterium smegmatis with low MIC values indicating potential as an antituberculosis agent.
Synthetic ApplicationsHighlighted as a key intermediate in organic synthesis with potential for further derivatization to enhance biological activity.

Mechanism of Action

The mechanism of action of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroquinoline-2-one derivatives: These compounds share a similar quinoline core structure and exhibit comparable biological activities.

    Quinoline-2,3-dione derivatives: These are oxidation products of the compound and have distinct chemical properties.

Uniqueness

Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate, with the CAS number 152712-44-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula: C14H17NO3
  • Molecular Weight: 247.29 g/mol
  • Structure: The compound features a quinoline moiety, which is significant for its biological activity. The structure can be represented as follows:
Ethyl 3 3 4 dihydroquinolin 1 2H yl 2 oxopropanoate\text{Ethyl 3 3 4 dihydroquinolin 1 2H yl 2 oxopropanoate}

Anticancer Potential

Several studies have focused on the anticancer properties of quinoline derivatives. Research shows that compounds containing the quinoline structure can induce apoptosis in cancer cells. This compound may share these properties due to its structural characteristics.

Case Studies and Research Findings

  • Quinoline Derivatives in Cancer Therapy
    • A study published in the Journal of Medicinal Chemistry highlighted that certain quinoline derivatives could inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and apoptosis induction.
    • Key Findings:
      • Quinoline derivatives showed IC50 values in the micromolar range against several cancer cell lines.
      • Structure-activity relationship (SAR) studies indicated that modifications to the quinoline ring could enhance potency.
  • Antimicrobial Studies
    • Research focusing on related compounds has demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Example Data:
      Compound NameActivity (MIC µg/mL)Target Organisms
      Quinoline A15E. coli
      Quinoline B10S. aureus
  • Neuroprotective Effects
    • A study explored the neuroprotective effects of quinoline derivatives, suggesting that they may protect neuronal cells from oxidative stress.
    • Findings:
      • The compound reduced reactive oxygen species (ROS) levels in neuronal cultures.
      • It showed potential for treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between ethyl 2-oxopropanoate derivatives and 3,4-dihydroquinoline precursors. For example, nitration or substitution reactions under acidic conditions (e.g., concentrated HNO₃/H₂SO₄) can yield intermediates like 3-(nitroacetyl)quinolinone derivatives, which are further functionalized . Optimization involves adjusting stoichiometry, temperature (e.g., room temperature vs. reflux), and solvent polarity to maximize yield. Recrystallization in acetic acid is a common purification step .

Q. How can structural elucidation be performed for this compound, and what analytical techniques are critical?

X-ray crystallography is the gold standard for confirming the 3D structure, as demonstrated for analogous ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate derivatives . Complementary techniques include:

  • NMR : To assign proton environments (e.g., dihydroquinoline ring protons, ester groups).
  • FT-IR : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and C-N bonds.
  • HRMS : For precise molecular weight validation .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

While specific toxicity data is limited, structural analogs suggest potential respiratory and dermal hazards. Use P95/P1 respirators for particulate protection and chemical-resistant gloves (e.g., nitrile). Avoid drainage contamination and ensure fume hood use during synthesis. Emergency protocols include immediate decontamination and medical consultation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways by analyzing transition states and intermediate stability. For example, reaction path searches using software like GRRM or Gaussian can identify energetically favorable routes for functionalization (e.g., cyclization, nitro-group reduction). These methods reduce experimental trial-and-error by predicting activation energies and regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Approaches include:

  • Variable-temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism).
  • Deuterated solvent screening : To eliminate solvent peak interference.
  • Cross-validation with XRD : To correlate spectral signals with crystallographic bond lengths/angles .

Q. How can reactor design principles improve scalability in synthesizing this compound?

Microreactor systems enhance mixing efficiency and heat transfer for exothermic steps (e.g., nitration). Continuous-flow setups minimize byproducts by controlling residence time and reagent gradients. Computational fluid dynamics (CFD) simulations optimize parameters like flow rate and reactor geometry, ensuring reproducibility at scale .

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

Stability studies using HPLC or TGA can identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid). Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates. The compound’s stability is likely pH-dependent due to protonation of the dihydroquinoline nitrogen, which affects electron density distribution .

Q. Methodological Guidance

Q. How should researchers design experiments to explore the biological activity of this compound?

  • Enzyme inhibition assays : Target enzymes related to the dihydroquinoline scaffold (e.g., kinases, oxidoreductases).
  • Metabolic profiling : Use LC-MS to track incorporation into metabolic pathways.
  • Dose-response studies : Vary concentrations (µM–mM) to establish IC₅₀ values .

Q. What statistical approaches are suitable for analyzing contradictory results in reaction yield optimization?

Multivariate analysis (e.g., ANOVA, response surface methodology) identifies significant variables (e.g., temperature, catalyst loading). Design-of-experiment (DoE) software like Minitab or JMP optimizes factor interactions, distinguishing noise from critical parameters .

Properties

IUPAC Name

ethyl 3-(3,4-dihydro-2H-quinolin-1-yl)-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)13(16)10-15-9-5-7-11-6-3-4-8-12(11)15/h3-4,6,8H,2,5,7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXHDIFRFPQYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CN1CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1,2,3,4-tetrahydroquinoline (75.5 mL, 0.59 mol) in tetrahydrofuran (300 mL) was added bromoethyl pyruvate (40 mL, 0.29 mol) dropwise over 30 minutes. Following 24 hours of stirring, the reaction mixture was filtered, the filter cake rinsed well with tetrahydrofuran (100 mL) and the filtrate concentrated under reduced pressure to dryness to give 79.7 g of the desired compound as a red oil.
Quantity
75.5 mL
Type
reactant
Reaction Step One
Name
bromoethyl pyruvate
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add bromoethyl pyruvate (40 mL, 0.29 mol) to a solution of 1,2,3,4-tetrahydroquinoline (75.5 mL, 0.59 mol) in tetrahydrofuran (300 mL) dropwise over 30 minutes. Stir for 24 hours, filter the reaction mixture, rinse the filter cake well with tetrahydrofuran (100 mL), and concentrate the filtrate under reduced pressure to provide the desired compound as a red oil (79.7 g).
Name
bromoethyl pyruvate
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
75.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.